Cas no 685114-64-1 (1,3,5-tris-(4-bromo-1,1'-diphenyl-4'-yl)benzene)
685114-64-1 structure
Product Name:1,3,5-tris-(4-bromo-1,1'-diphenyl-4'-yl)benzene
CAS-nummer:685114-64-1
MF:C42H27Br3
MW:771.375788927078
CID:3037844
PubChem ID:101726007
Update Time:2025-04-21
1,3,5-tris-(4-bromo-1,1'-diphenyl-4'-yl)benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,5-tris-(4-bromo-1,1'-diphenyl-4'-yl)benzene
- 1,3,5-tris(4'-bromobiphenyl-4-yl)benzene;1,3,5-tri(4'-bromobiphenyl-4-yl)benzene;1,3,5-tris(4'-bromobiphenyl)benzene;
- SCHEMBL17600463
- 685114-64-1
- 4,4''''-Dibromo-5''-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,1':4',1'':3'',1''':4''',1''''-quinquephenyl
-
- Inchi: 1S/C42H27Br3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H
- InChI-sleutel: GBOXYJJLNPROOD-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)C1C=CC(=CC=1)C1C=C(C2C=CC(C3C=CC(=CC=3)Br)=CC=2)C=C(C2C=CC(C3C=CC(=CC=3)Br)=CC=2)C=1
Berekende eigenschappen
- Exacte massa: 767.96600
- Monoisotopische massa: 767.96629Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 45
- Aantal draaibare bindingen: 6
- Complexiteit: 730
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 13.8
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- PSA: 0.00000
- LogboekP: 13.97610
1,3,5-tris-(4-bromo-1,1'-diphenyl-4'-yl)benzene Gerelateerde literatuur
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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